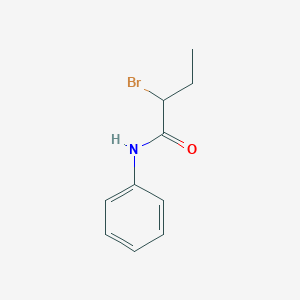

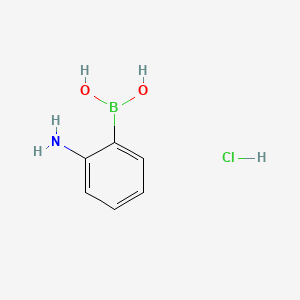

![molecular formula C11H18N2O3 B1286094 8-Boc-3,8-ジアザビシクロ[3.2.1]オクタン-2-オン CAS No. 417727-40-3](/img/structure/B1286094.png)

8-Boc-3,8-ジアザビシクロ[3.2.1]オクタン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

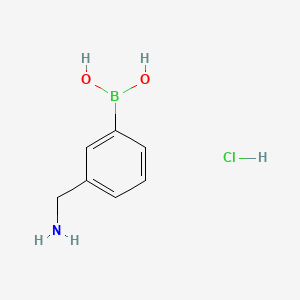

The compound 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a derivative of the 3,8-diazabicyclo[3.2.1]octane scaffold, which is a structural motif found in various biologically active compounds. This particular structure is of interest due to its presence in compounds with potential analgesic properties, similar to the potent natural analgesic epibatidine .

Synthesis Analysis

The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored in several studies. One approach involves the intramolecular palladium-catalyzed allylic alkylation, which has been shown to afford 3,8-diazabicyclo[3.2.1]octanes in excellent yields under mild conditions . Another method utilizes pyroglutamic acid for the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues through amide activation, reduction, and cyclization of a nitroenamine intermediate .

Molecular Structure Analysis

The molecular structure of related compounds, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its derivatives, has been determined using X-ray diffraction methods. These studies have revealed details about the crystal packing and hydrogen bonding patterns, which contribute to the stability and reactivity of these molecules .

Chemical Reactions Analysis

The 3,8-diazabicyclo[3.2.1]octane core is a versatile scaffold that can undergo various chemical transformations. For instance, the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals has been used to synthesize 2,8-diazabicyclo[3.2.1]oct-2-enes, which can be further converted into inhibitors of α-mannosidases . Additionally, modified borohydride agents have been employed for the efficient reduction of azides, which could be applicable to the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,8-diazabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. For example, the presence of a chlorinated heteroaryl ring at the 3 or 8 position significantly affects the analgesic activity and binding affinity to the alpha 4 beta 2 nAChR subtype . The crystal structures of these compounds also suggest that the orientation of substituents and the presence of hydrogen bonds play a crucial role in their reactivity .

科学的研究の応用

トロパンアルカロイドの合成

トロパンアルカロイドファミリーの中心コアである8-アザビシクロ[3.2.1]オクタン骨格は、8-Boc-3,8-ジアザビシクロ[3.2.1]オクタン-2-オンを使用して構築できます . トロパンアルカロイドは、さまざまな興味深い生物活性を示します . この基本構造を立体選択的に調製するための研究は、世界中の多くの研究グループの注目を集めています .

エナンチオ選択的構築

8-Boc-3,8-ジアザビシクロ[3.2.1]オクタン-2-オンは、8-アザビシクロ[3.2.1]オクタン骨格のエナンチオ選択的構築に使用できます . これは、8-アザビシクロ[3.2.1]オクタン構造を生成する変換と同じ変換で直接立体化学制御が達成される重要な方法論です .

脱対称化プロセス

この化合物は、アキラルなトロピノン誘導体から出発する脱対称化プロセスにも使用できます . このプロセスは、さまざまな複雑な有機化合物の合成において重要です .

化学合成

8-Boc-3,8-ジアザビシクロ[3.2.1]オクタン-2-オンは、化学合成に使用されます . これは、さまざまな有機化合物の合成における有用な試薬です .

製薬研究

この化合物は、製薬研究で使用されています . これは、新しい薬剤や治療法の開発に使用できます .

材料科学

8-Boc-3,8-ジアザビシクロ[3.2.1]オクタン-2-オンは、材料科学研究で使用できます . これは、ユニークな特性を持つ新しい材料の開発に使用できます .

Safety and Hazards

8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is harmful if swallowed and causes serious eye irritation . It is recommended to use only in a chemical fume hood and to wear laboratory clothing, chemical-resistant gloves, and safety goggles . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

It is known that this compound is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that PARP-1 could be a potential target.

Biochemical Pathways

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Result of Action

It is known that this compound is used in the synthesis of pharmaceutical compounds for the prevention or treatment of PARP-1-associated diseases , suggesting that it may have a role in modulating the activity of this enzyme.

特性

IUPAC Name |

tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGZIGAYYGRTHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

417727-40-3 |

Source

|

| Record name | 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

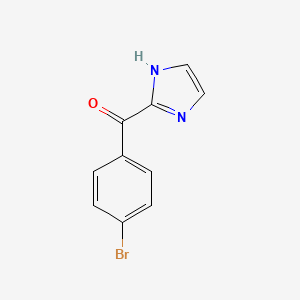

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)